2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15861751
InChI: InChI=1S/C8H5ClN2O/c9-8-6(4-12)5-3-10-2-1-7(5)11-8/h1-4,11H
SMILES:
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol

2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC15861751

Molecular Formula: C8H5ClN2O

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde -

Specification

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
IUPAC Name 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C8H5ClN2O/c9-8-6(4-12)5-3-10-2-1-7(5)11-8/h1-4,11H
Standard InChI Key HFKVHTWYUGEYJP-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC2=C1NC(=C2C=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde belongs to the pyrrolopyridine family, a class of bicyclic compounds merging pyrrole and pyridine rings. The core structure is defined by the fusion of a five-membered pyrrole ring (positions 1–5) with a six-membered pyridine ring (positions 3–7). Key substituents include:

  • Chlorine atom at position 2 of the pyrrole ring.

  • Aldehyde group (-CHO) at position 3 of the pyridine ring .

The planar arrangement of the fused rings facilitates π-π stacking interactions, while the electron-withdrawing chlorine and aldehyde groups influence electronic distribution and reactivity.

Table 1: Fundamental Properties

PropertyValueSource
CAS Number1263283-78-8
Molecular FormulaC8H5ClN2O\text{C}_8\text{H}_5\text{ClN}_2\text{O}
Molecular Weight180.59 g/mol
IUPAC Name2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step protocols, leveraging palladium-catalyzed cross-coupling and lithiation strategies.

Lithiation and Electrophilic Substitution

A representative method involves:

  • Lithiation of a protected pyrrolopyridine precursor (e.g., 1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine) using s-butyllithium at -78°C in tetrahydrofuran (THF) .

  • Electrophilic quenching with dimethylformamide (DMF) or hexamethylenetetramine to introduce the aldehyde group .

  • Chlorination via reaction with SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5 at position 2 .

Palladium-Mediated Coupling

Alternative routes employ Sonogashira coupling between halogenated pyridines and alkynes, followed by cyclization to form the pyrrolopyridine scaffold . For example:

  • Coupling 4-amino-2-bromo-5-iodopyridine with terminal alkynes under palladium catalysis.

  • Subsequent deprotection and oxidation steps to install the aldehyde functionality .

Chemical Reactivity and Functionalization

Aldehyde Group Reactivity

The formyl group at position 3 serves as a versatile handle for further derivatization:

  • Condensation reactions with amines to form Schiff bases.

  • Nucleophilic additions (e.g., Grignard reagents) to generate secondary alcohols.

  • Oxidation/Reduction to carboxylic acids or primary alcohols, respectively.

Chlorine Substitution

The C-2 chlorine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups, enhancing molecular diversity .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Aldehyde condensationAniline, EtOH\text{EtOH}, refluxSchiff base derivative
Suzuki couplingPhenylboronic acid, Pd(PPh3_3)4_42-Aryl-pyrrolopyridine analog
ReductionNaBH4\text{NaBH}_4, MeOH\text{MeOH}3-Hydroxymethyl derivative

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .

  • Stability: Susceptible to air oxidation due to the electron-rich pyrrole ring; storage under inert atmosphere recommended .

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 9.95 (s, 1H, CHO), 8.60 (d, 1H, H-7), 8.25 (s, 1H, H-4), 7.45 (d, 1H, H-6) .

  • IR: Strong absorption at 1685 cm1^{-1} (C=O stretch) .

Applications in Drug Discovery

Structure-Activity Relationship (SAR) Insights

  • C-3 aldehyde: Critical for forming hydrogen bonds with kinase hinge regions .

  • C-2 chlorine: Enhances metabolic stability by reducing oxidative degradation .

Table 3: Bioactivity of Selected Analogs

CompoundTargetIC50_{50} (μM)Cell Activity (GI50_{50})
4-Chloro-1H-pyrrolo[3,2-c]pyridine-5-carbaldehydeMPS10.0250.16 (HCT116)
2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehydeHNE0.12N/A

Challenges and Future Directions

Synthetic Limitations

  • Low yields in deprotection steps (e.g., Boc removal) .

  • Sensitivity to air oxidation, necessitating stringent handling protocols .

Research Opportunities

  • Protease inhibition: Exploration of HNE and elastase targeting .

  • ADC development: Conjugation via aldehyde groups for antibody-drug conjugates.

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